molecular formula C12H15NO3 B2570604 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid CAS No. 78648-34-7

5-[(2-Methylphenyl)amino]-5-oxopentanoic acid

Cat. No.: B2570604
CAS No.: 78648-34-7
M. Wt: 221.256
InChI Key: FDGLRKQOJAIJCL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

5-[(2-Methylphenyl)amino]-5-oxopentanoic acid is systematically named as This compound . Its molecular formula is C₁₂H₁₅NO₃ , derived from a pentanoic acid backbone (C₅H₁₀O₂) substituted with a 2-methylphenylamino group (C₇H₈N) and a ketone group (C=O). The numbering prioritizes the carboxylic acid group as carbon 1, with substituents at position 5.

Component Contribution to Formula
Pentanoic acid C₅H₁₀O₂
2-Methylphenylamine C₇H₈N
Ketone (Oxo) C=O
Total C₁₂H₁₅NO₃

The molecular weight is 221.26 g/mol , calculated as follows:

  • Carbon: 12 × 12.01 = 144.12 g/mol
  • Hydrogen: 15 × 1.008 = 15.12 g/mol
  • Nitrogen: 14.01 g/mol
  • Oxygen: 3 × 16.00 = 48.00 g/mol
  • Total : 144.12 + 15.12 + 14.01 + 48.00 = 221.25 g/mol (rounded to 221.26 g/mol).

Structural Elucidation Through Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR
Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (2-methylphenyl) 6.8–7.3 m 4H
Methyl (CH₃ on phenyl) 2.3–2.5 s 3H
Ketone-adjacent CH₂ 2.5–3.0 m 2H
Carboxylic acid CH₂ 1.6–2.2 m 4H
NH (if observable) 8.0–10.0 br s 1H
  • Aromatic Region : The 2-methylphenyl group exhibits complex splitting due to ortho, meta, and para protons. For example, the ortho protons (adjacent to methyl) appear as a doublet (J ~8 Hz), while meta and para protons show multiplets.
  • Methyl Singlet : The methyl group on the phenyl ring is deshielded and appears as a singlet at δ 2.3–2.5 ppm.
  • Ketone and Carboxylic Acid : The CH₂ groups adjacent to the ketone (δ 2.5–3.0 ppm) and carboxylic acid (δ 1.6–2.2 ppm) are split into multiplets due to vicinal coupling.
¹³C NMR
Carbon Environment Chemical Shift (δ, ppm)
Carboxylic acid C=O 170–175
Ketone C=O 200–210
Aromatic carbons 120–150
Methyl (CH₃ on phenyl) 20–25
NH-adjacent carbon 40–50
  • Carbonyl Carbons : The carboxylic acid C=O (δ 170–175 ppm) and ketone C=O (δ 200–210 ppm) are distinct and diagnostic.
  • Aromatic Carbons : The 2-methylphenyl group shows signals for carbons at δ 120–150 ppm, with the methyl-bearing carbon at δ ~20–25 ppm.

Infrared (IR) Spectroscopy Functional Group Identification

Functional Group Wavenumber (cm⁻¹) Key Observation
Carboxylic acid O-H 2500–3500 Broad, intense stretch (dimer formation)
C=O (Carboxylic acid) 1700–1750 Strong, sharp peak
C=O (Ketone) 1680–1720 Slightly lower than carboxylic acid C=O
Aromatic C-H 3000–3100 Sharp peaks for sp² C-H stretching
N-H (Amino) 3300–3500 Broad peak (if protonated)
  • O-H Stretch : The broad O-H stretch confirms the presence of a carboxylic acid, which dimerizes in the solid state.
  • C=O Peaks : The ketone C=O (1680–1720 cm⁻¹) and carboxylic acid C=O (1700–1750 cm⁻¹) are distinguishable due to conjugation effects.

Mass Spectrometric Fragmentation Patterns

Fragmentation Path m/z Value Interpretation
[M+H]⁺ 222 Molecular ion (C₁₂H₁₆NO₃⁺)
[M–CO₂]⁺ 178 Loss of CO₂ (m/z 44) from carboxylic acid
[M–H₂O]⁺ 204 Loss of H₂O (m/z 18) from NH group
2-Methylphenylamine 122 Cleavage at ketone–NH bond
  • Base Peak : The 2-methylphenylamine fragment (m/z 122) dominates due to aromatic stability.
  • Diagnostic Fragments : Loss of CO₂ (m/z 178) and H₂O (m/z 204) confirms the presence of carboxylic acid and NH groups, respectively.

Comparative Analysis With Structural Analogues

4-[(2-Methylphenyl)carbamoyl]butanoic Acid

Property This compound 4-[(2-Methylphenyl)carbamoyl]butanoic Acid
Structure Ketone at C5, NH at C5 Amide at C4, no ketone
¹H NMR (Aromatic) δ 6.8–7.3 (complex splitting) δ 7.0–7.5 (symmetrical splitting)
IR C=O 1680–1720 cm⁻¹ (ketone) + 1700–1750 cm⁻¹ (acid) 1650–1700 cm⁻¹ (amide) + 1700–1750 cm⁻¹ (acid)
  • Key Difference : The absence of a ketone in the butanoic acid derivative results in distinct IR and NMR profiles.

5-Oxopentanoic Acid

Property 5-Oxopentanoic Acid This compound
Structure NH₂ at C5 NH-(2-methylphenyl) at C5
¹H NMR (NH) δ 8.0–10.0 (br s) Absent (exchanged in D₂O)
Mass Spec [M–H₂O]⁺ at m/z 100 [M–H₂O]⁺ at m/z 204
  • Functional Impact : The aromatic substitution enhances hydrophobicity and alters fragmentation pathways.

Properties

IUPAC Name

5-(2-methylanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-5-2-3-6-10(9)13-11(14)7-4-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGLRKQOJAIJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78648-34-7
Record name 2'-METHYLGLUTARANILIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid typically involves the reaction of 2-methylaniline with glutaric anhydride. The reaction proceeds under acidic or basic conditions, often using a solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylphenyl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid is C12H15NO3C_{12}H_{15}NO_3, with a molecular weight of approximately 221.25 g/mol. The presence of the 2-methylphenyl group enhances its chemical reactivity and biological activity, making it a valuable compound for research.

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.
  • Reduction : Reduction can convert the oxo group to an alcohol.
  • Substitution Reactions : The aromatic ring can undergo electrophilic substitutions.

Biology

The compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, inhibiting growth at low concentrations.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit cell proliferation.

Medicine

In medical research, this compound is being explored for therapeutic applications:

  • Neuroprotection : Studies suggest it may reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.
  • Pain Management : Its interaction with pain receptors indicates potential analgesic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors can affect cellular signaling pathways.
  • Cell Cycle Regulation : Evidence suggests it may cause cell cycle arrest in cancer cells.

Anticancer Activity

The following table summarizes the IC50 values of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism
DU-1450.054Apoptosis induction
A5490.048Tubulin polymerization inhibition
HeLa0.403Cell cycle arrest at G2/M phase

Neuroprotective Effects

A summary of findings from studies on neuroprotection is provided below:

Study TypeModelDose (mg/kg/day)Duration (weeks)Outcome
Neuroprotection StudyC57BL/6J mice106 and 12Decreased GSK3 activity in prefrontal cortex

Case Study on Anticancer Activity

A study conducted on gastric adenocarcinoma cells (SGC-7901) demonstrated that synthesized derivatives of this compound exhibited IC50 values as low as 0.011 µM, indicating potent anticancer activity through mechanisms involving microtubule dynamics disruption.

Case Study on Neuroprotection

In a controlled study involving male C57BL/6J mice, administration of the compound showed significant neuroprotective effects by reducing neuroinflammation markers and promoting neuronal survival under stress conditions associated with Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Findings/Applications References
5-[(4-Methylphenyl)amino]-5-oxopentanoic acid 4-methylphenyl C₁₂H₁₅NO₃ 221.256 Similar hydrophobic profile; used in receptor-binding studies .
5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid 4-fluorophenyl C₁₁H₁₂FNO₃ 225.218 Enhanced polarity due to fluorine; evaluated in PET imaging probes .
5-[(4-Methoxyphenyl)amino]-5-oxopentanoic acid 4-methoxyphenyl C₁₂H₁₅NO₄ 237.251 Improved solubility; used in Friedel-Crafts acylation reactions .
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid 5-methyl-2-thienyl C₁₀H₁₂O₃S 212.27 Thiophene ring enhances π-stacking; antimicrobial activity observed .

Key Trends :

  • Electron-withdrawing groups (e.g., fluorine) increase polarity and metabolic stability.
  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce receptor affinity .
Modifications to the Carboxylic Acid Chain

Variations in the aliphatic chain length or branching alter pharmacokinetic properties:

Compound Name Chain Modification Molecular Formula Molecular Weight (g/mol) Key Findings/Applications References
3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid 3-methyl branch C₁₃H₁₇NO₃ 235.28 Increased steric hindrance; reduced enzymatic degradation .
5-[(2-Aminophenyl)amino]-5-oxopentanoic acid 2-aminophenyl C₁₁H₁₄N₂O₃ 222.24 Metabolite of carbazole degradation; environmental relevance .
(R)-4-Benzamido-5-oxopentanoic acid derivatives Benzamido substitution Varies ~300–400 CCK-B/gastrin receptor antagonists; oral activity in vivo .

Key Trends :

  • Branching (e.g., 3-methyl) enhances metabolic stability but may reduce bioavailability.
  • Amino groups (e.g., 2-aminophenyl) enable hydrogen bonding, influencing biodegradation pathways .
Functional Group Additions

Addition of sulfonyl, tert-butoxy, or heterocyclic groups expands applications:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Findings/Applications References
5-[5-(Ethylsulfonyl)-2-hydroxyanilino]-5-oxopentanoic acid Ethylsulfonyl C₁₃H₁₇NO₆S 315.34 Sulfonyl group enhances enzyme inhibition; explored in kinase studies .
5-(tert-Butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid tert-Butoxy/Boc C₁₄H₂₅NO₆ 303.35 Protected intermediate in peptide synthesis .
5-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-5-oxopentanoic acid Tetrazine C₁₄H₁₆N₆O₃ 316.32 Click chemistry applications; PET imaging .

Key Trends :

  • Sulfonyl groups improve binding to charged residues in enzymes .
  • Tetrazine moieties enable bioorthogonal reactions for targeted drug delivery .

Biological Activity

5-[(2-Methylphenyl)amino]-5-oxopentanoic acid, with the empirical formula C₁₂H₁₅NO₃, is a compound characterized by a pentanoic acid backbone that incorporates a ketone and an amino group attached to a 2-methylphenyl moiety. This compound is part of a broader class of amino acid derivatives, which are crucial for various biological functions.

Chemical Structure and Properties

The structure of this compound includes:

  • Pentanoic Acid Backbone : Provides the core structure.
  • Ketone Group : This functional group can participate in various chemical reactions, such as reductions or nucleophilic additions.
  • Amino Group : Imparts basic properties and potential for interaction with biological systems.

The molecular weight of this compound is approximately 221.25 g/mol, indicating its moderate size for a small organic molecule .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds related to this compound. For instance, similar compounds have been shown to activate nuclear factor erythroid 2-related factor 2 (NRF2), leading to enhanced antioxidative responses. This mechanism is crucial in protecting against neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Inflammation Modulation

The compound may also play a role in modulating inflammatory responses. Inflammatory pathways involving the NLRP3 inflammasome have been implicated in various neurological conditions. Compounds that influence these pathways could offer therapeutic benefits in managing neuroinflammation .

Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of Action
Oxyphylla ANeuroprotectiveNRF2 activation, antioxidative response
5-(4-Methylphenyl)amino-5-oxopentanoic acidAnti-inflammatoryInhibition of NLRP3 inflammasome
5-(Methyl(phenyl)amino)-5-oxopentanoic acidPotential anticancer propertiesModulation of cell signaling pathways

Synthesis and Modification Potential

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pentanoic Acid Backbone : Utilizing carboxylic acid derivatives.
  • Introduction of the Amino Group : Through amination reactions.
  • Ketone Formation : Via oxidation processes.

These synthesis routes not only highlight the complexity of this compound but also its potential for further modification to enhance biological activity or reduce toxicity.

Case Study: Neuroprotective Effects in Animal Models

In a study examining neuroprotective effects, compounds structurally related to this compound were administered to zebrafish and mice models subjected to neurotoxic agents. Results indicated significant reductions in neuronal damage and behavioral impairments, suggesting that these compounds could be developed into therapeutic agents for neurodegenerative diseases .

Research Findings on Inflammation

A recent investigation into the inflammatory response modulation by similar compounds demonstrated their ability to inhibit the activation of the NLRP3 inflammasome in vitro. This inhibition was associated with reduced levels of pro-inflammatory cytokines, indicating potential applications in treating chronic inflammatory conditions .

Q & A

Q. What experimental strategies are recommended for synthesizing 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid with high purity and yield?

Methodological Answer:

  • Step 1 : Optimize amide bond formation using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures).
  • Step 3 : Confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase, UV detection at 254 nm) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^1H NMR (DMSO-d6, δ 1.8–2.5 ppm for methyl groups, δ 6.5–7.5 ppm for aromatic protons) and 13C^{13}C NMR (δ 170–175 ppm for carbonyl carbons).
  • Mass Spectrometry : ESI-MS in negative ion mode (expected [M-H]^- ~262 m/z).
  • Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .

Q. What stability studies are critical for handling this compound in aqueous solutions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies at pH 2–9 (37°C, 72 hrs). Monitor degradation via HPLC.
  • Light Sensitivity : Store in amber vials; assess photostability under UV/visible light (ICH Q1B guidelines).
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperature (~200°C predicted) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein databases (e.g., PDB) to identify binding affinities for enzymes like COX-2 or kinases.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data from analogous compounds (e.g., 5-Aminolevulinic acid derivatives) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What experimental designs assess the environmental fate of this compound in aquatic systems?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation over 28 days.
  • Adsorption Studies : Apply the OECD 106 batch equilibrium method to determine soil-water partition coefficients (e.g., KdK_d).
  • Ecotoxicology : Test acute toxicity on Daphnia magna (EC50) and algal growth inhibition (OECD 201) .

Q. How should researchers resolve contradictions in enzyme inhibition data across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple assays (e.g., fluorescence vs. colorimetric readouts) using random-effects models.
  • Kinetic Validation : Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4, 0.1 mM ATP).
  • Structural Elucidation : Perform X-ray crystallography of enzyme-ligand complexes to confirm binding modes .

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